6-bromo-N-(1-methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-bromo-N-(1-methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(1-methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom at the 6-position can be done using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The carboxamide group is introduced via a reaction with an amine, such as 1-methyl-1H-pyrazol-3-amine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under conditions such as catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives from the reduction of the carboxamide group.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 6-bromo-N-(1-methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets can be exploited in the design of new pharmaceuticals.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may act as an anti-cancer agent, anti-inflammatory, or antimicrobial, depending on its interaction with specific biological pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-N-(1-methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, potentially inhibiting their activity. This inhibition can disrupt specific pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering different biological activities.
1H-pyrazolo[3,4-b]pyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
6-bromo-N-(1-methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the carboxamide group allows for unique interactions with biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the field of chemistry and beyond
Properties
Molecular Formula |
C11H9BrN6O |
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Molecular Weight |
321.13 g/mol |
IUPAC Name |
6-bromo-N-(1-methylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C11H9BrN6O/c1-17-3-2-9(16-17)14-11(19)8-4-10-13-5-7(12)6-18(10)15-8/h2-6H,1H3,(H,14,16,19) |
InChI Key |
APNBKDCZPAILAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=NN3C=C(C=NC3=C2)Br |
Origin of Product |
United States |
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